molecular formula C7H9N3 B1296835 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 26979-06-6

6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B1296835
CAS No.: 26979-06-6
M. Wt: 135.17 g/mol
InChI Key: KWLUCRCCWCBGDT-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by a fused ring system that includes both a cyclopentane and a pyrimidine ring, making it a versatile scaffold for chemical modifications and biological studies.

Biochemical Analysis

Biochemical Properties

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with protein kinase FGFR1, acting as an inhibitor This interaction can affect downstream signaling pathways, leading to changes in cellular behavior

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with protein kinase FGFR1 can lead to altered cell proliferation and differentiation . Additionally, this compound may impact other signaling pathways, such as those involved in apoptosis and cell cycle regulation, although more studies are required to confirm these effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of protein kinase FGFR1, preventing the phosphorylation of downstream targets and thereby modulating signaling pathways . This inhibition can lead to changes in gene expression and cellular behavior. Additionally, this compound may interact with other enzymes and proteins, influencing their activity and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibition of tumor growth through its interaction with protein kinase FGFR1 . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. Threshold effects and the therapeutic window of this compound need to be carefully evaluated in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of protein kinase FGFR1 can affect glucose metabolism and energy production

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and localization. Studies have shown that this compound can accumulate in certain tissues, influencing its therapeutic and toxic effects . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its use in biomedical research.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with protein kinase FGFR1 may localize it to the cytoplasm or nucleus, where it can modulate signaling pathways and gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multicomponent condensation reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . This reaction proceeds through the formation of intermediate compounds, which undergo further transformations to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and the use of microwave irradiation to enhance reaction rates and yields are often employed . These methods are scalable and can be adapted for large-scale synthesis in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide and may require heating or microwave irradiation to proceed efficiently .

Major Products

The major products formed from these reactions include substituted pyrimidines, dihydropyrimidines, and various functionalized derivatives that can be further explored for their biological activities .

Mechanism of Action

The mechanism by which 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms of action .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine include:

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the versatility it offers for chemical modifications. This makes it a valuable scaffold for the development of new compounds with diverse applications in research and industry .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLUCRCCWCBGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283044
Record name 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26979-06-6
Record name 6,7-Dihydro-5H-cyclopentapyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26979-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 29440
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026979066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26979-06-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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